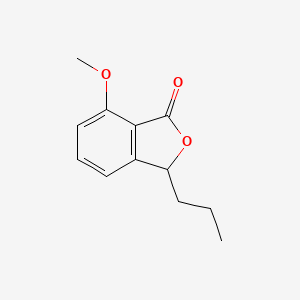![molecular formula C12H22Cl2S2 B14399091 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane CAS No. 88649-71-2](/img/structure/B14399091.png)
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by its unique structure, which includes two chlorine atoms and two pentylsulfanyl groups attached to an ethenyl backbone
Vorbereitungsmethoden
The synthesis of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentylsulfanyl and dichloroethene derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a dichloroethene derivative with a pentylsulfanyl group, followed by further functionalization to introduce the second pentylsulfanyl group.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{[2,2-Dichloro-1-(methylsulfanyl)ethenyl]sulfanyl}pentane and 1-{[2,2-Dichloro-1-(ethylsulfanyl)ethenyl]sulfanyl}pentane share structural similarities.
Uniqueness: The presence of two pentylsulfanyl groups in this compound distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88649-71-2 |
|---|---|
Molekularformel |
C12H22Cl2S2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
1-(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylpentane |
InChI |
InChI=1S/C12H22Cl2S2/c1-3-5-7-9-15-12(11(13)14)16-10-8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
VDBCFQBLUPJXAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(=C(Cl)Cl)SCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


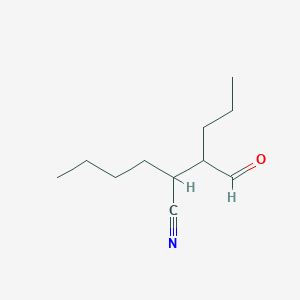


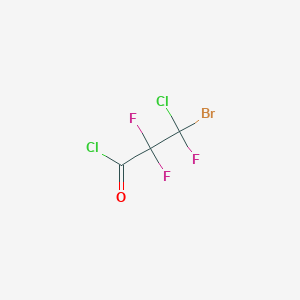

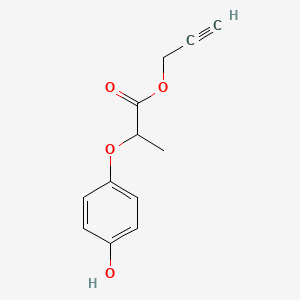
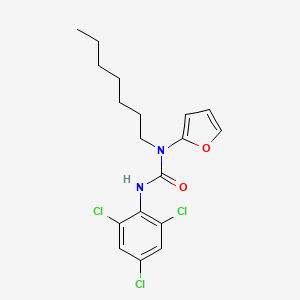

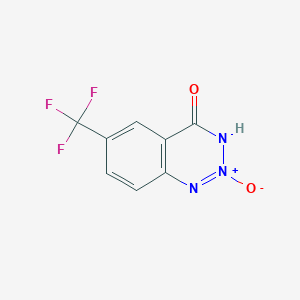
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
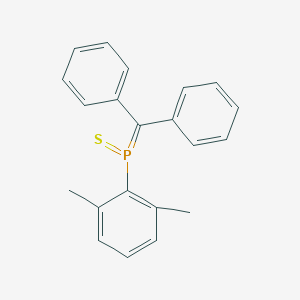
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
